(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazolopyridine moiety, and a piperidinylmethanone group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual components. The dichlorophenyl group can be synthesized through chlorination of phenyl compounds, while the triazolopyridine moiety is often prepared via cyclization reactions involving pyridine derivatives and triazole precursors. The final step involves the coupling of these components with piperidinylmethanone under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: This compound shares the triazole moiety and has similar chemical properties.
tert-Butyl carbamate: Although structurally different, it undergoes similar types of chemical reactions.
Tryptophan related compounds: These compounds share some functional groups and have comparable reactivity .
Uniqueness
What sets (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its multifaceted structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16Cl2N4O |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H16Cl2N4O/c19-13-6-7-14(15(20)10-13)18(25)23-8-3-4-12(11-23)17-22-21-16-5-1-2-9-24(16)17/h1-2,5-7,9-10,12H,3-4,8,11H2 |
InChI Key |
GKSWRKXYWZRZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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